Cas no 938326-70-6 (1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile)

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile is a specialized indole derivative with a nitrile functional group, offering utility as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the methyl-substituted indole core and ortho-tolyl group, contribute to its reactivity in heterocyclic chemistry, particularly in the development of bioactive molecules. The nitrile moiety enhances its versatility for further functionalization, making it valuable in the synthesis of complex heterocycles or pharmacophores. This compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure supports precise modifications, aiding in the exploration of structure-activity relationships in medicinal chemistry.
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile structure
938326-70-6 structure
Product name:1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile
CAS No:938326-70-6
MF:C17H14N2
Molecular Weight:246.306463718414
CID:5706917
PubChem ID:22689209

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile
    • 1H-Indole-3-carbonitrile, 1-methyl-2-(2-methylphenyl)-
    • 938326-70-6
    • 1-methyl-2-(2-methylphenyl)-1H-indole-3-carbonitrile
    • インチ: 1S/C17H14N2/c1-12-7-3-4-8-13(12)17-15(11-18)14-9-5-6-10-16(14)19(17)2/h3-10H,1-2H3
    • InChIKey: RUKZQSSMDAQJSM-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2C(C#N)=C1C1C=CC=CC=1C

計算された属性

  • 精确分子量: 246.115698455g/mol
  • 同位素质量: 246.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 369
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

  • 密度みつど: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 450.6±33.0 °C(Predicted)

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM235457-1g
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile
938326-70-6 95%+
1g
$701 2021-08-04
Chemenu
CM235457-1g
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile
938326-70-6 95%+
1g
$743 2024-07-19
Crysdot LLC
CD11008637-1g
1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile
938326-70-6 97%
1g
$743 2024-07-19

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile 関連文献

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrileに関する追加情報

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile: A Promising Compound in the Field of Medicinal Chemistry

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile, with the CAS number 938326-70-6, is a versatile compound that has garnered significant attention in the field of medicinal chemistry. This indole derivative is characterized by its unique structural features, which include a methyl group, an o-tolyl substituent, and a cyano group. These functional groups contribute to its potential biological activities and make it an attractive candidate for various pharmaceutical applications.

The chemical structure of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile is particularly noteworthy due to its indole core, which is a common scaffold in many biologically active molecules. Indoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. The presence of the cyano group further enhances the compound's reactivity and can be exploited for the synthesis of more complex derivatives.

Recent studies have highlighted the potential of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile has shown significant antitumor activity. Research conducted at the National Cancer Institute demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.

The neuroprotective effects of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile have also been explored. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile has been optimized to improve yield and purity. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with o-tolylacetonitrile followed by cyclization under acidic conditions. This method provides a scalable and efficient approach to produce high-quality material for further biological evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile in humans. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects at therapeutic doses. These findings are encouraging and pave the way for more advanced clinical studies.

In conclusion, 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile, with its CAS number 938326-70-6, is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound holds great promise for addressing unmet medical needs in various therapeutic areas.

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